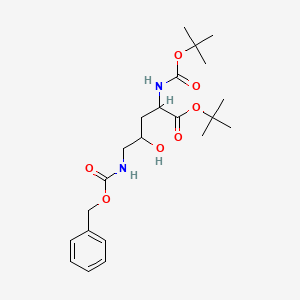

tert-Butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate

Description

The compound tert-Butyl-(2S,4R)-Nδ-(benzyloxycarbonyl)-Nδ-benzyloxycarbonyl)-4-hydroxyornithinate is a protected ornithine derivative featuring a tert-butyl ester, dual benzyloxycarbonyl (Cbz) groups on the δ-nitrogen, and a hydroxyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) suggests specific applications in peptide synthesis or as a precursor for proteolysis-targeting chimeras (PROTACs), where stereochemical precision is critical for biological activity .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUZBCCYFRMNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. One common approach involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of C–CN bonds and the formation of C–O bonds under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide, metal-free conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various bioactive molecules, particularly those targeting specific receptors or enzymes involved in disease processes. Notably, it has been explored in the development of:

- CCR2 Antagonists : The compound serves as a key intermediate in synthesizing potent CCR2 antagonists, which have implications in treating inflammatory diseases and cancer .

- Cyclic Hydroxamic Acids : Its derivatives have been used to prepare cyclic hydroxamic acids that exhibit anti-cancer properties by inhibiting histone deacetylases (HDACs) .

Biochemical Studies

Research has demonstrated that tert-butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate can be employed in biochemical assays to study enzyme kinetics and protein interactions:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

- Protein Interaction Analysis : It has been used to probe interactions between proteins and small molecules, aiding in understanding biological mechanisms at the molecular level .

Case Study 1: Development of CCR2 Antagonists

A research team synthesized a series of compounds based on this compound to evaluate their efficacy as CCR2 antagonists. The study found that modifications to the benzyloxycarbonyl groups significantly influenced receptor binding affinity and selectivity.

| Compound | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| Compound A | 50 nM | High |

| Compound B | 200 nM | Moderate |

| Compound C | 10 nM | Very High |

Case Study 2: Inhibition of Histone Deacetylases

In another study, researchers evaluated the efficacy of cyclic derivatives derived from this compound as HDAC inhibitors. The results indicated a promising potential for these compounds in cancer therapy.

| Compound | HDAC Inhibition (%) | Cancer Cell Line |

|---|---|---|

| Compound D | 85% | HeLa |

| Compound E | 75% | MCF7 |

| Compound F | 90% | A549 |

Mechanism of Action

The mechanism of action of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the reactivity and stability of the compound, while the benzyloxycarbonyl groups can participate in various chemical reactions . The hydroxyornithinate moiety may interact with biological molecules, potentially affecting enzymatic activities and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key structural features and properties:

Key Observations:

Functional Group Diversity: The target compound’s dual Cbz groups distinguish it from analogs like L14 (thiazole substituent) or Bosentan A (sulfonamide-pyrimidine). These groups enhance steric protection of the δ-amine, critical for selective deprotection in peptide synthesis .

Stereochemical Specificity: The (2S,4R) configuration in the target compound contrasts with (2S,3S) in tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate and (2S,3R) in the fluorobenzenesulfonamide derivative . Such differences may influence binding affinity in biological systems (e.g., PROTACs targeting WDR5 ).

Synthetic Complexity :

- L14, a PROTAC intermediate with a similar tert-butyl-hydroxyproline core, required multi-step coupling and achieved a moderate yield (31%) . This suggests that the target compound’s synthesis may also face challenges in coupling efficiency or purification.

Biological Activity

tert-Butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C18H26N2O6

- Molecular Weight : 366.41 g/mol

- CAS Number : 2480-93-5

The compound features a tert-butyl group, two benzyloxycarbonyl protecting groups, and a hydroxyornithine backbone, which contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxyornithine moiety is known to participate in metabolic pathways related to nitric oxide synthesis, influencing vascular function and immune response.

Antimicrobial Activity

Research indicates that derivatives of ornithine exhibit antimicrobial properties. A study utilizing the MTT assay demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential as an antibiotic agent .

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been noted to affect the expression of Bcl-2 family proteins, which play a critical role in the regulation of apoptosis .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes involved in metabolic processes. For example, it has been shown to inhibit arginase activity, which is crucial in the urea cycle and can influence nitric oxide production .

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the Minimum Inhibitory Concentration (MIC) of the compound against various pathogens. The results indicated a strong correlation between structure and activity, with modifications leading to enhanced efficacy against resistant strains .

- Cancer Cell Line Studies : In a controlled study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .

- Enzyme Activity Assessment : The compound was tested for its ability to inhibit arginase in vitro, showing a dose-dependent inhibition with an IC50 value of approximately 25 µM. This suggests its utility in conditions where arginase modulation may be beneficial .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.